molecular formula C10H7FN2O2 B3160127 5-Fluoro-4-quinazolinyl acetate CAS No. 866009-24-7

5-Fluoro-4-quinazolinyl acetate

Cat. No.: B3160127
CAS No.: 866009-24-7
M. Wt: 206.17 g/mol
InChI Key: LJFODESPQLFOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Fluoro-4-quinazolinyl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-4-quinazolinol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

5-Fluoro-4-quinazolinyl acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-4-quinazolinyl acetate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

5-Fluoro-4-quinazolinyl acetate can be compared with other quinazoline derivatives, such as:

The presence of the fluorine atom in this compound enhances its biological activity and stability, making it unique among similar compounds .

Properties

IUPAC Name

(5-fluoroquinazolin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-6(14)15-10-9-7(11)3-2-4-8(9)12-5-13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFODESPQLFOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=NC=NC2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-quinazolinyl acetate
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-quinazolinyl acetate
Reactant of Route 3
Reactant of Route 3
5-Fluoro-4-quinazolinyl acetate
Reactant of Route 4
Reactant of Route 4
5-Fluoro-4-quinazolinyl acetate
Reactant of Route 5
Reactant of Route 5
5-Fluoro-4-quinazolinyl acetate
Reactant of Route 6
Reactant of Route 6
5-Fluoro-4-quinazolinyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.